Welcome to the BenchChem Online Store!
molecular formula C6H12ClNO B1625805 N-(1-Chlorobutan-2-yl)acetamide CAS No. 59173-61-4

N-(1-Chlorobutan-2-yl)acetamide

Cat. No. B1625805
M. Wt: 149.62 g/mol
InChI Key: HLJVYVLNPUSFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03944619

Procedure details

A 500 ml. 3-necked flask fitted with a stirrer and dry ice-acetone trap is charged with 82.1 g. (2.0 mole) acetonitrile, 27.4 g. (1.52 mole) water, 27 g. (0.25 mole) Na2CO3 and 28.1 g. (0.50 mole) 1-butene and cooled to 0° C. Chlorine (0.50 mole) is added over one-half hour, the reaction temperature reaching a high of 32° C. After stirring for 2 hours at 25° C., the reaction mixture is filtered. The acetonitrile washings of the solid phase and filtrate is combined and the solvents removed by vacuum distillation to leave 33.0 g. of the N-[1-(chloromethyl)propyl]acetamide (44.0% yield based on 1-butene).
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1.52 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[OH2:4].C([O-])([O-])=O.[Na+].[Na+].[CH2:11]=[CH:12][CH2:13][CH3:14].[Cl:15]Cl>>[Cl:15][CH2:11][CH:12]([NH:3][C:1](=[O:4])[CH3:2])[CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.52 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
C=CCC
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask fitted with a stirrer and dry ice-acetone trap
ADDITION
Type
ADDITION
Details
is charged with 82.1 g
CUSTOM
Type
CUSTOM
Details
high of 32° C
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to leave 33.0 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(CC)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.